Dual hAChE/hBuChE Inhibition vs. Clinical Inhibitors
hAChE-IN-5 exhibits equipotent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) with IC₅₀ values of 0.17 μM for both enzymes [1]. In contrast, the clinical standard donepezil is highly selective for hAChE (IC₅₀ = 33 nM) over hBuChE (IC₅₀ = 988 nM), resulting in a BuChE/AChE selectivity ratio of 30 [2]. Rivastigmine, a clinically approved dual inhibitor, displays dramatically weaker absolute potency against both enzymes (hAChE IC₅₀ = 42,000 nM; hBuChE IC₅₀ = 54,000 nM) [3]. Galantamine exhibits an intermediate profile (hAChE IC₅₀ = 3,900 nM; hBuChE IC₅₀ = 18,600 nM; BuChE/AChE ratio = 4.8) [4].
| Evidence Dimension | Inhibitory potency against human AChE and BuChE |
|---|---|
| Target Compound Data | hAChE IC₅₀ = 0.17 μM (170 nM); hBuChE IC₅₀ = 0.17 μM (170 nM) |
| Comparator Or Baseline | Donepezil: hAChE IC₅₀ = 33 nM, hBuChE IC₅₀ = 988 nM; Rivastigmine: hAChE IC₅₀ = 42,000 nM, hBuChE IC₅₀ = 54,000 nM; Galantamine: hAChE IC₅₀ = 3,900 nM, hBuChE IC₅₀ = 18,600 nM |
| Quantified Difference | hAChE-IN-5 is 247-fold more potent against hBuChE than rivastigmine; 109-fold more potent against hBuChE than galantamine; BuChE/AChE ratio = 1.0 (vs. 30 for donepezil, 1.3 for rivastigmine, 4.8 for galantamine) |
| Conditions | In vitro enzymatic assays using recombinant human AChE and human serum BuChE |
Why This Matters
Equipotent dual inhibition is hypothesized to maintain acetylcholine levels in both synaptic (AChE-dominated) and glial (BuChE-dominated) compartments, a profile not achieved by clinically approved agents.
- [1] Hussain F, et al. Promising thiazolidinedione-thiazole based multi-target and neuroprotective hybrids for Alzheimer's disease: Design, synthesis, in-vitro, in-vivo and in-silico studies. Eur J Med Chem. 2025;287:117327. doi:10.1016/j.ejmech.2025.117327 View Source
- [2] Cacabelos R. Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatr Dis Treat. 2005;1(4):303-325. Table 1. Brain AChE selectivity IC₅₀ (nmol/L): Donepezil 33; BuChE 988. View Source
- [3] Cacabelos R. Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatr Dis Treat. 2005;1(4):303-325. Table 1. Brain AChE selectivity IC₅₀ (nmol/L): Rivastigmine 42,000; BuChE 54,000. View Source
- [4] Cacabelos R. Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatr Dis Treat. 2005;1(4):303-325. Table 1. Brain AChE selectivity IC₅₀ (nmol/L): Galantamine 3,900; BuChE 18,600. View Source
